4(1H)-Pyrimidinone, 5-(4-pyridinyl)-
Description
Significance of Pyrimidinone Scaffolds in Academic Research
The pyrimidinone nucleus is a versatile and highly significant scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological functions. nih.gov Its importance is rooted in its structural similarity to nucleobases found in DNA and RNA, allowing pyrimidinone derivatives to interact readily with various biological targets like enzymes and receptors. nih.gov
Academic and industrial research has demonstrated that compounds built upon the pyrimidinone framework exhibit a broad spectrum of pharmacological activities. These include:
Anticancer Activity : Pyrimidinone derivatives are prominent in oncology research, with many compounds showing potent activity against various cancer cell lines. researchgate.netjuniperpublishers.com They can function by inhibiting key enzymes involved in cancer cell proliferation, such as kinases. nih.gov Fused pyrimidinone systems, like pyrazolo[3,4-d]pyrimidines, are isosteres of adenine (B156593) and can act as ATP-competitive inhibitors of kinases, a critical target in cancer therapy. nih.gov
Antimicrobial Properties : The scaffold is a key component in the development of new agents to combat multi-drug resistant microbial strains. researchgate.net Derivatives have shown significant antibacterial and antifungal properties. researchgate.netjuniperpublishers.com
Anti-inflammatory and Analgesic Effects : Certain pyrimidinone derivatives have been found to possess potent anti-inflammatory and pain-relieving properties, in some cases superior to conventional drugs. researchgate.net
Antiviral Activity : The structural resemblance to nucleobases makes pyrimidinones (B12756618) effective candidates for antiviral drugs, capable of interfering with viral replication. One marine-derived pyrimidine (B1678525), Batzelladine, has been noted for its ability to inhibit the binding of the HIV gp-120 protein to CD4 cells. juniperpublishers.com
The synthetic accessibility and the ability to easily modify the pyrimidinone ring allow chemists to create large libraries of compounds for screening, making it an attractive and enduring scaffold in the quest for new therapeutic agents. ias.ac.innih.gov
Overview of Pyridinyl-Substituted Heterocycles in Chemical and Biological Investigations
The pyridine (B92270) ring is one of the most prevalent heterocyclic motifs in the field of drug design. eurekaselect.com Its incorporation into a larger molecule can profoundly and beneficially influence the compound's pharmacological profile. The nitrogen atom in the pyridine ring is a key feature; it can act as a hydrogen bond acceptor and increases the polarity of the molecule, which can enhance binding to biological targets and improve water solubility. google.com
Pyridinyl-substituted heterocycles are investigated for several key reasons:
Improved Pharmacological Potency : Replacing a phenyl group with a pyridine ring has been shown to significantly increase a compound's biochemical potency. This "pyridine effect" is a well-documented strategy in medicinal chemistry to optimize lead compounds. eurekaselect.com
Enhanced Metabolic Stability : The pyridine ring can improve a molecule's resistance to metabolic breakdown in the body, which is a crucial factor for a drug's efficacy and duration of action. eurekaselect.com
Broad-Spectrum Biological Activity : Pyridine-containing compounds have a vast range of therapeutic applications, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. eurekaselect.commdpi.com The 4-pyridyl substituent, in particular, has been shown to be essential for potent kinase inhibition in certain heterocyclic systems. researchgate.net
The pyridine scaffold is found in numerous natural products, including vitamins and alkaloids, and is a core component of many FDA-approved drugs, underscoring its immense value in chemical and biological investigations. eurekaselect.comnih.gov
Research Trajectory of 4(1H)-Pyrimidinone, 5-(4-pyridinyl)- and Related Derivatives
A detailed review of scientific literature and chemical databases does not reveal specific research focused exclusively on the synthesis or biological evaluation of 4(1H)-Pyrimidinone, 5-(4-pyridinyl)-. Research in this area tends to focus on more complex, often fused, heterocyclic systems that incorporate these moieties. For instance, studies have explored pyrazolo[3,4-d]pyrimidin-4-ones and pyrimido[4,5-d]pyrimidines, where the core structure is elaborated to target specific biological pathways, such as protein kinases. nih.goveurekaselect.com
The research trajectory for related structures often involves:
Design and Synthesis : Creating novel derivatives where the pyridinyl group is attached to various positions of a pyrimidinone or a fused pyrimidinone core.
Biological Screening : Testing these new compounds against panels of biological targets, most commonly protein kinases involved in cancer (e.g., EGFR, CDK, WEE1) or inflammatory pathways. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies : Analyzing how different substituents on the pyridinyl or pyrimidinone rings affect biological activity to design more potent and selective inhibitors.
While direct research on 4(1H)-Pyrimidinone, 5-(4-pyridinyl)- is not apparent, the well-established importance of its constituent parts ensures that it and its derivatives remain compounds of high interest for future exploration in medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
22433-72-3 |
|---|---|
Molecular Formula |
C9H7N3O |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
5-pyridin-4-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H7N3O/c13-9-8(5-11-6-12-9)7-1-3-10-4-2-7/h1-6H,(H,11,12,13) |
InChI Key |
MZDSAQFMGVWPIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CN=CNC2=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 1h Pyrimidinone, 5 4 Pyridinyl and Its Derivatives
Cyclocondensation Approaches to the Pyrimidinone Core
Cyclocondensation reactions are a cornerstone in the synthesis of the pyrimidinone ring, providing a versatile and efficient means to construct the core structure. These methods typically involve the condensation of a three-carbon component with an amidine or a related nitrogen-containing species.
One of the most established methods for pyrimidinone synthesis is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). mdpi.commdpi.com This reaction and its modifications offer a straightforward route to dihydropyrimidinones, which can be subsequently oxidized to the corresponding pyrimidinones (B12756618). mdpi.com The choice of catalyst, such as silicotungstic acid supported on Amberlyst-15, can significantly influence the reaction efficiency, particularly with electron-poor aromatic aldehydes. mdpi.com
Alternative cyclocondensation strategies involve the reaction of β-keto esters with amidines, which can be promoted by ultrasound irradiation to afford highly substituted 4-pyrimidinols in good to excellent yields. organic-chemistry.org These intermediates can then be further functionalized. Additionally, the use of microwave assistance in tandem Michael addition-cyclocondensation reactions provides a rapid and efficient route to functionalized pyrimidines.
Multi-Component Reactions for Pyrimidinone Ring Formation
Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate molecular complexity in a single step. nih.govorganic-chemistry.org The synthesis of pyrimidinone derivatives is well-suited to MCR strategies.
A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. nih.govorganic-chemistry.org This regioselective process proceeds through a sequence of condensation and dehydrogenation steps, offering access to highly and unsymmetrically decorated pyrimidines. nih.govorganic-chemistry.org Another versatile MCR involves the reaction of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297), catalyzed by ZnCl₂, to produce 4,5-disubstituted pyrimidine (B1678525) derivatives in a single step. organic-chemistry.org
Furthermore, pyrazole-based pyrimido[4,5-d]pyrimidines have been synthesized in high yields through a four-component reaction utilizing an ionic liquid as both the catalyst and the solvent. nih.gov These examples highlight the power of MCRs in rapidly assembling complex heterocyclic systems, including those containing the pyrimidinone core.
Strategies for Incorporating the Pyridinyl Moiety at the 5-Position
The introduction of the 4-pyridinyl group at the 5-position of the pyrimidinone ring can be achieved through several synthetic strategies. A common approach involves the use of a pyridine-containing building block in the cyclocondensation reaction. For instance, the reaction of a β-ketoester bearing a 4-pyridinyl group with an amidine would directly yield the desired 5-(4-pyridinyl)pyrimidinone.
Alternatively, the pyridinyl moiety can be introduced after the formation of the pyrimidinone ring through cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of C-C bonds. organic-chemistry.org A pre-functionalized pyrimidinone, for example, a 5-halopyrimidinone, can be coupled with a 4-pyridinylboronic acid or a related organometallic reagent to install the desired pyridinyl group. This approach allows for the late-stage introduction of the pyridinyl moiety, which can be advantageous in the synthesis of diverse derivatives.
Functionalization and Derivatization of the Pyrimidinone Skeleton
The functionalization and derivatization of the pre-formed 4(1H)-pyrimidinone, 5-(4-pyridinyl)- skeleton are crucial for the development of new analogues with tailored properties. Modifications can be targeted at various positions of the molecule, including the nitrogen atoms of the pyrimidinone ring and the pyridinyl moiety.
Modification at the N-1 Position
The N-1 position of the pyrimidinone ring is a common site for derivatization, with N-alkylation and N-arylation being the most frequent modifications. N-alkylation can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. la-press.org The choice of reaction conditions, including the base and solvent, can influence the regioselectivity of the alkylation, particularly when the N-3 position is also available for substitution. For instance, selective N-1 alkylation of 3,4-dihydropyrimidin-2(1H)-ones has been achieved under Mitsunobu-type conditions.
N-arylation of nitrogen heterocycles can be accomplished using copper-catalyzed coupling reactions with aryl halides. rsc.org These methods provide access to N-aryl pyrimidinone derivatives, expanding the structural diversity of the scaffold. The use of superparamagnetic nanoparticle-supported catalysts can facilitate catalyst recovery and reuse, aligning with the principles of green chemistry. rsc.org
| Reagent | Conditions | Product | Yield (%) |
| 2-Chloroacetamide | K₂CO₃, acetone, r.t., 24 h | N1-acetamido-pyrimidinone | 60 |
| Diethyl 2-bromomalonate | K₂CO₃, acetone, r.t., 24 h | N1-diethylmalonyl-pyrimidinone | 95 |
| 5-Bromo-1,1,1-trichloro-4-methoxypent-3-en-2-one | K₂CO₃, acetone, r.t., 24 h | N1-(5,5,5-trichloro-2-methoxy-4-oxopent-2-en-1-yl)-pyrimidinone | 60 |
This table presents data on the N-alkylation of a model 4-trichloromethylpyrimidin-2(1H)-one, illustrating typical reagents, conditions, and yields. la-press.org
Substituent Effects on the Pyridinyl Ring
The electronic properties of substituents on the 4-pyridinyl ring can significantly influence the reactivity and biological activity of the entire molecule. Electron-withdrawing groups (EWGs) on the pyridine (B92270) ring, for example, can impact the reactivity of a metal center in pyridinophane complexes, leading to higher yields in C-C coupling reactions. nih.gov This suggests that EWGs on the 4-pyridinyl moiety of 5-(4-pyridinyl)-4(1H)-pyrimidinone could modulate the electronic character of the molecule, potentially affecting its interactions with biological targets.
| Substituent on Pyridine Ring | Hammett Parameter (σp) | Effect on Reactivity |
| Electron-Withdrawing Group (EWG) | Positive | Increases reactivity of metal center in catalysis |
| Electron-Donating Group (EDG) | Negative | Decreases reactivity of metal center in catalysis |
This table illustrates the general trend of substituent effects on the reactivity of pyridine-containing metal complexes, which can be extrapolated to understand the potential influence on 5-(4-pyridinyl)-4(1H)-pyrimidinone. nih.gov
Regioselective Functionalization of the Pyrimidinone Nucleus
Regioselective functionalization of the pyrimidinone core is essential for the targeted synthesis of specific derivatives. Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized substrates. researchgate.net For pyrimidine derivatives, electrophilic substitution reactions can be influenced by the electronic nature of the existing substituents. csu.edu.au
Halogenation is a common functionalization reaction. For instance, regioselective C(sp²)-H halogenation of pyrazolo[1,5-a]pyrimidines at the C3 position has been achieved using a hypervalent iodine(iii) reagent in an aqueous medium at room temperature. nih.gov This method offers an environmentally friendly approach to introducing halogen atoms, which can then serve as handles for further modifications through cross-coupling reactions. The development of regioselective C-H functionalization methods for the 5-(4-pyridinyl)-4(1H)-pyrimidinone nucleus would provide a direct route to novel derivatives with diverse substitution patterns.
Catalytic Methods in the Synthesis of Pyridinyl Pyrimidinones
Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of complex organic molecules like 5-(4-pyridinyl)-4(1H)-pyrimidinone. These approaches can be broadly categorized into transition metal-catalyzed cross-coupling reactions and organocatalytic transformations.
Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, stands as a powerful tool for the formation of carbon-carbon bonds, enabling the direct arylation of the pyrimidinone core. The Suzuki-Miyaura coupling is a prominent example of this strategy, facilitating the synthesis of 5-aryl pyrimidinones from a halogenated pyrimidinone precursor and a corresponding boronic acid.
The general approach involves the reaction of a 5-halopyrimidinone, typically 5-bromo-4(1H)-pyrimidinone, with 4-pyridinylboronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, base, and solvent system is critical for achieving high yields and purity.
A variety of palladium catalysts have been successfully employed for the Suzuki-Miyaura coupling of pyrimidine derivatives. Commonly used catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (Pd(OAc)₂) with various phosphine (B1218219) ligands. The selection of the ligand can significantly influence the catalytic activity and the scope of the reaction.
Detailed research findings have demonstrated the efficacy of this methodology. For instance, the coupling of 5-bromopyrimidine (B23866) with various aryl boronic acids has been achieved with high yields using Pd(PPh₃)₄ as the catalyst and potassium phosphate (B84403) (K₃PO₄) as the base in a dioxane/water solvent system. These conditions have proven effective for a range of substituted arylboronic acids, suggesting their applicability for the synthesis of 5-(4-pyridinyl)-4(1H)-pyrimidinone.
| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | 4-Biphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 87 |
| 2 | 4-(Methylsulfanyl)phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 93 |
| 3 | 4-(Trifluoromethoxy)phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 82 |
While direct C-H arylation of the pyrimidinone ring is a less common but emerging strategy, it offers a more atom-economical approach by avoiding the pre-functionalization of the pyrimidinone core. Research in this area is ongoing, with copper and palladium catalysts showing promise for the direct arylation of related heterocyclic systems.
Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of complex molecules, often providing high levels of stereoselectivity and functional group tolerance. For the synthesis of 5-substituted pyrimidinones, multicomponent reactions, such as the Biginelli reaction and its variations, represent a key organocatalytic strategy.
The classical Biginelli reaction involves the one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic conditions, to yield dihydropyrimidinones. These intermediates can then be oxidized to the corresponding pyrimidinones. Organocatalysts such as L-proline and its derivatives have been shown to effectively catalyze this transformation, often with improved yields and milder reaction conditions. mdpi.comnih.gov
To synthesize a 5-(4-pyridinyl)-4(1H)-pyrimidinone derivative via this approach, one could envision a multicomponent reaction employing pyridine-4-carbaldehyde, a suitable β-dicarbonyl compound, and urea or an equivalent. The choice of the β-dicarbonyl component is crucial for introducing substituents at other positions of the pyrimidinone ring.
While the direct synthesis of 5-aryl-4(1H)-pyrimidinones through a one-pot organocatalytic multicomponent reaction is an active area of research, the stepwise approach involving the synthesis and subsequent functionalization of the pyrimidinone core is also a viable strategy. For instance, an organocatalytic Michael addition of a suitable nucleophile to a 5-unsubstituted 4(1H)-pyrimidinone derivative could potentially be employed to introduce the 4-pyridinyl moiety, although specific examples for this direct transformation are not yet widely reported.
The use of chiral organocatalysts can also open avenues for the enantioselective synthesis of pyrimidinone derivatives bearing stereocenters. For example, chiral amines and phosphoric acids have been successfully used in asymmetric variations of reactions that could be adapted for the synthesis of chiral 5-substituted pyrimidinones.
| Entry | Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea Source | Organocatalyst | Product Type |
|---|---|---|---|---|---|
| 1 | Aromatic Aldehyde | Ethyl Acetoacetate | Urea | L-Proline | 4-Aryl-3,4-dihydropyrimidin-2(1H)-one |
| 2 | Aromatic Aldehyde | 1,3-Dimethylbarbituric Acid | Thiourea | DABCO | Pyrimido[4,5-d]pyrimidinone derivative |
| 3 | Aromatic Aldehyde | Acetylacetone | Urea | Montmorillonite KSF | 4-Aryl-3,4-dihydropyrimidin-2(1H)-one |
The development of novel organocatalytic methods for the direct and selective introduction of the 5-(4-pyridinyl) group onto the 4(1H)-pyrimidinone scaffold remains a desirable goal in synthetic chemistry. Future research in this area will likely focus on the design of more efficient and selective organocatalysts and the exploration of new multicomponent reaction pathways.
Chemical Reactivity and Transformation Pathways of 4 1h Pyrimidinone, 5 4 Pyridinyl
Tautomerism and Isomerization Studies
The structure of 4(1H)-pyrimidinone, 5-(4-pyridinyl)- allows for the existence of different tautomeric forms, primarily the keto-enol and lactam-lactim types. The equilibrium between these forms is a critical aspect of its chemistry, influencing its reactivity and physical properties.
Like other 4-pyrimidinone structures, 4(1H)-pyrimidinone, 5-(4-pyridinyl)- can exist in equilibrium between its keto (lactam) and enol (lactim) forms. fiveable.mechemicalbook.com The lactam form, 4(1H)-pyrimidinone, is generally the more stable and predominant tautomer. chemicalbook.com However, the enol form, 4-hydroxypyrimidine (B43898), can be significant under certain conditions. The interconversion between these tautomers involves the migration of a proton and a shift in the positions of double bonds. libretexts.org
Computational studies on the parent 4(3H)-pyrimidinone molecule indicate that the lactam form is favored over the lactim form. nih.govresearchgate.net The introduction of a nitrogen atom in the ring, as in pyrimidine (B1678525) derivatives, shifts the equilibrium towards the keto form when compared to corresponding pyridine (B92270) derivatives. nih.gov The stability of the lactam form is attributed to the greater strength of the C=O double bond compared to the C=C double bond in the enol form. libretexts.org
The tautomerism in pyrimidinone systems is not limited to the simple keto-enol equilibrium. For instance, in pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H, 3H, 6H, 8H)-tetraone, a more complex system, keto-enol tautomerization is also a key feature. researchgate.net
| Tautomeric Form | Structure | General Stability |
|---|---|---|
| Keto (Lactam) | 4(1H)-Pyrimidinone | Generally more stable |
| Enol (Lactim) | 4-Hydroxypyrimidine | Generally less stable |
The position of the tautomeric equilibrium can be significantly influenced by both the solvent and the nature of substituents on the pyrimidinone ring. mdpi.com Polar solvents can stabilize the more polar tautomer, often the lactam form, through hydrogen bonding and dipole-dipole interactions. mdpi.comresearchgate.net For instance, in polar solvents like dimethyl sulfoxide (B87167) (DMSO), the monomeric 6[1H]-pyrimidinone tautomer can be favored over the dimeric 4[1H]-pyrimidinone form for certain ureidopyrimidinones. researchgate.net
Substituents on the pyrimidine ring also play a crucial role in determining the predominant tautomeric form. Electron-donating or electron-withdrawing groups can alter the electron density within the ring system, thereby stabilizing or destabilizing one tautomer over the other. researchgate.net Theoretical studies on substituted adenines, which contain a pyrimidine ring, have shown that both the solvent and substituents can change tautomeric preferences. nih.gov For example, the electron-donating or electron-accepting ability of a substituent can be enhanced by the polarity of the solvent, which in turn affects the stability of the various tautomers. nih.gov
Electrophilic and Nucleophilic Substitution Reactions
The pyrimidine ring in 4(1H)-pyrimidinone, 5-(4-pyridinyl)- is generally considered electron-deficient, which makes it less reactive towards electrophilic substitution compared to benzene. Electrophilic attack, if it occurs, is most likely at the C-5 position, which is the most electron-rich carbon in the pyrimidine ring. However, the presence of activating groups is often necessary for such reactions to proceed efficiently. researchgate.net
Conversely, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic substitution, particularly at positions C-2, C-4, and C-6. In the case of 4(1H)-pyrimidinone, the oxo group at C-4 can be converted into a better leaving group, such as a chloro group, to facilitate nucleophilic displacement. Pyridines with leaving groups at the 2 and 4 positions readily react with nucleophiles via an addition-elimination mechanism. quimicaorganica.org This reactivity is a cornerstone for the chemical modification of this scaffold.
Formation of Fused Heterocyclic Systems from Pyridinyl Pyrimidinones (B12756618)
Pyridinyl pyrimidinones are valuable building blocks for the synthesis of more complex, fused heterocyclic systems. This is a significant area of research due to the diverse biological activities exhibited by these fused ring systems.
The fusion of a pyridine ring to the pyrimidine core of a pyridinyl pyrimidinone leads to the formation of pyrido[d]pyrimidine systems. Several synthetic strategies have been developed to achieve this transformation. These methods often involve the construction of the pyridine ring onto a pre-existing pyrimidine. nih.gov For example, 5-aminopyrimidines can react with various reagents like α,β-unsaturated aldehydes or malonates to form intermediates that subsequently cyclize to yield pyrido[3,2-d]pyrimidines. rsc.org The ease of this cyclization is dependent on the substituents present on both the pyrimidine ring and the side chain. rsc.org Pyrido[2,3-d]pyrimidines are another important class of fused heterocycles that have been synthesized and investigated for their anticancer properties. rsc.org
The reaction of pyridinyl pyrimidinones can also lead to the formation of pyrimido[d]pyrimidine systems, where a second pyrimidine ring is fused to the first. These compounds are of significant interest due to their wide range of pharmacological activities. atmiyauni.ac.in A common synthetic approach involves the reaction of a suitably substituted pyrimidine with reagents that provide the necessary atoms to form the second pyrimidine ring. For instance, pyrimidine derivatives can be used as starting materials to construct pyrimido[4,5-d]pyrimidines. researchgate.netmdpi.com Various synthetic methodologies, including microwave-assisted and multi-component reactions, have been employed to efficiently synthesize these fused systems. atmiyauni.ac.innih.gov
| Fused System | General Synthetic Approach | Significance |
|---|---|---|
| Pyrido[d]pyrimidine | Cyclization of substituted 5-aminopyrimidines | Anticancer and other biological activities rsc.org |
| Pyrimido[d]pyrimidine | Reaction of substituted pyrimidines to form a second fused pyrimidine ring | Diverse pharmacological properties atmiyauni.ac.in |
Other Fused Rings Containing Pyrimidinone and Pyridinyl Moieties
The chemical architecture of 4(1H)-Pyrimidinone, 5-(4-pyridinyl)- serves as a versatile platform for the synthesis of more complex heterocyclic structures. Through cyclization and condensation reactions, the pyrimidinone ring can be fused with other rings, leading to novel polycyclic systems that incorporate both the pyrimidinone and pyridinyl moieties. These transformations typically involve functional groups at the 5- and 6-positions of the pyrimidinone ring, which act as reactive sites for building the new fused ring. Research in this area focuses on creating diverse molecular scaffolds, with particular emphasis on pyrimido[4,5-d]pyrimidines.
Pyrimido[4,5-d]pyrimidines
One of the significant transformation pathways for pyrimidinone derivatives involves their conversion into pyrimido[4,5-d]pyrimidines. This fused bicyclic system is constructed by forming a new pyrimidine ring onto the existing one. The synthesis often utilizes a 6-amino-5-aryl-pyrimidinone derivative as the key starting material.
Based on established synthetic strategies, a plausible pathway to a 5-(4-pyridinyl)-pyrimido[4,5-d]pyrimidine core begins with a precursor such as 6-amino-5-(4-pyridinyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. This intermediate possesses the necessary functionalities to undergo cyclization.
Prolonged heating of this aminopyrimidine derivative with an excess of formic acid can lead to the formation of a 5-(4-pyridinyl)-7-thioxo-7,8-dihydropyrimido[4,5-d]pyrimidin-4(3H)-one. researchgate.net This reaction proceeds through the formylation of the 6-amino group, followed by an intramolecular cyclization to build the second pyrimidine ring.
Alternatively, reacting the same 6-aminopyrimidinone precursor with carbon disulfide in the presence of a base like pyridine can yield a pyrimido[4,5-d]pyrimidine-2,4,7-trithione derivative. This transformation involves the formation of a dithiocarbamate (B8719985) intermediate which subsequently cyclizes. researchgate.net
Table 1: Synthesis of Fused Pyrimido[4,5-d]pyrimidine (B13093195) Derivatives
This table summarizes the transformation pathways for creating fused ring systems from 5-aryl pyrimidinone precursors.
| Fused Ring System | Starting Material Precursor | Key Reagents/Conditions | Resulting Compound Structure |
| Pyrimido[4,5-d]pyrimidine | 6-Amino-5-aryl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | Formic acid, prolonged heating | 5-Aryl-7-thioxo-7,8-dihydropyrimido[4,5-d]pyrimidin-4(3H)-one |
| Pyrimido[4,5-d]pyrimidine | 6-Amino-5-aryl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | Carbon disulfide, pyridine, heating | 5-Aryl-1H,6H-pyrimido[4,5-d]pyrimidine-2,4,7-trithione |
While the synthesis of other fused systems such as pyrazolo[4,3-d]pyrimidines and thiazolo[4,5-d]pyrimidines from pyrimidinone precursors is well-established for various substitution patterns, specific examples detailing these transformations for the 5-(4-pyridinyl) derivative are not extensively documented in the surveyed scientific literature. The reactivity principles, however, suggest that appropriately functionalized 5-(4-pyridinyl)pyrimidinones could serve as valuable synthons for these and other fused heterocyclic systems.
Advanced Spectroscopic and Structural Elucidation of 4 1h Pyrimidinone, 5 4 Pyridinyl and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the complete carbon framework and proton environments.
The ¹H and ¹³C NMR spectra provide foundational information about the electronic environment of each proton and carbon atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 4(1H)-Pyrimidinone, 5-(4-pyridinyl)- is expected to show distinct signals for the protons on both the pyrimidinone and pyridinyl rings. The pyrimidinone N-H proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm), a position influenced by hydrogen bonding and the compound's tautomeric equilibrium. The protons at the C2 and C6 positions of the pyrimidinone ring would appear as singlets, with their exact chemical shifts influenced by the electronic effects of the adjacent nitrogen atoms and the carbonyl group. The pyridinyl ring protons would present as a characteristic AA'BB' system, with two distinct signals, each integrating to two protons. The protons ortho to the pyridinyl nitrogen (H-2', H-6') are expected to be further downfield than the meta protons (H-3', H-5') due to the deshielding effect of the nitrogen atom. rsc.org
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display nine distinct carbon signals, corresponding to the nine carbon atoms in the molecule. The carbonyl carbon (C4) of the pyrimidinone ring is expected to be the most downfield signal, typically appearing in the range of δ 160-175 ppm. nih.gov The other carbons of the heterocyclic rings will resonate in the aromatic region (δ 110-160 ppm). The chemical shifts of the pyridinyl carbons are characteristically found with C2' and C4' at lower field than C3'. chemicalbook.comresearchgate.net The specific assignments can be definitively confirmed using 2D NMR techniques.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 4(1H)-Pyrimidinone, 5-(4-pyridinyl)-
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| N1-H | > 10.0 (broad s) | - |
| C2 | ~8.2-8.5 (s) | ~150-155 |
| C4 | - | ~160-165 (C=O) |
| C5 | - | ~115-125 |
| C6 | ~8.0-8.3 (s) | ~155-160 |
| C2'/C6' (Pyridinyl) | ~8.6-8.8 (d) | ~150-152 |
| C3'/C5' (Pyridinyl) | ~7.4-7.6 (d) | ~121-124 |
| C4' (Pyridinyl) | - | ~140-145 |
Note: Predicted values are based on data from analogous pyrimidine (B1678525) and pyridine (B92270) compounds. Spectra are typically recorded in DMSO-d₆. s = singlet, d = doublet.
Two-dimensional NMR experiments are indispensable for assembling the molecular structure by establishing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For 4(1H)-Pyrimidinone, 5-(4-pyridinyl)-, a key COSY correlation would be observed between the ortho-protons (H-2'/H-6') and meta-protons (H-3'/H-5') of the pyridinyl ring, confirming their adjacency. The protons on the pyrimidinone ring (H-2 and H-6) would not show COSY correlations to other protons, consistent with their expected singlet nature. rsc.org
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). nih.gov This technique would allow for the unambiguous assignment of each protonated carbon by correlating the previously assigned proton signals from the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by identifying longer-range (typically 2-3 bond) couplings between protons and carbons. nih.gov For this molecule, the most critical HMBC correlation would be between the pyridinyl protons (H-3'/H-5') and the C5 carbon of the pyrimidinone ring, and/or between H-2'/H-6' and C5. This correlation unequivocally establishes the point of connectivity between the two heterocyclic rings. Other key HMBC correlations would include those from H-2 to carbons C4 and C6, and from H-6 to C4 and C5, confirming the structure of the pyrimidinone ring.
Vibrational Spectroscopy (FT-IR, FT-Raman)
The FT-IR and FT-Raman spectra of 4(1H)-Pyrimidinone, 5-(4-pyridinyl)- would exhibit characteristic bands for each of its constituent parts.
Pyrimidinone Unit:
N-H Stretch: A broad absorption band is expected in the FT-IR spectrum between 3100-3300 cm⁻¹, characteristic of the N-H stretching vibration involved in hydrogen bonding. nih.gov
C=O Stretch: A strong, sharp absorption band, known as the amide I band, should appear between 1650-1700 cm⁻¹. The exact position is sensitive to hydrogen bonding. nih.gov
C=N/C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region correspond to the stretching vibrations of the C=N and C=C bonds within the pyrimidinone ring. ijirset.com
Pyridinyl Unit:
Aromatic C-H Stretch: These vibrations typically appear as weak to medium bands above 3000 cm⁻¹.
Ring Stretching Modes: The characteristic stretching vibrations of the pyridine ring C=C and C=N bonds occur in the 1450-1610 cm⁻¹ region. rsc.org
C-H Bending: Out-of-plane C-H bending vibrations for the 1,4-disubstituted (para) pyridine ring give rise to a strong band in the 800-850 cm⁻¹ region.
Interactive Table 2: Characteristic Vibrational Frequencies for 4(1H)-Pyrimidinone, 5-(4-pyridinyl)-
| Vibrational Mode | Functional Group/Unit | Expected Frequency Range (cm⁻¹) |
| N-H Stretching | Pyrimidinone | 3100 - 3300 (Broad) |
| Aromatic C-H Stretching | Pyridinyl | 3000 - 3100 |
| C=O Stretching | Pyrimidinone | 1650 - 1700 (Strong) |
| C=N, C=C Ring Stretching | Pyrimidinone & Pyridinyl | 1400 - 1610 (Multiple bands) |
| C-H Out-of-plane Bending | Pyridinyl | 800 - 850 (Strong) |
Note: Frequencies are based on typical values for these functional groups found in similar heterocyclic systems. nih.govscialert.net
In the solid state or in concentrated solutions, pyrimidinone derivatives readily form intermolecular hydrogen bonds. The primary interaction is between the N-H proton of one molecule and the carbonyl oxygen (C=O) of another, often leading to the formation of dimeric or polymeric structures. nih.gov These interactions have distinct spectroscopic signatures:
In FT-IR Spectroscopy: The formation of hydrogen bonds causes a red shift (a decrease in wavenumber) of the C=O stretching frequency and a simultaneous broadening and red-shifting of the N-H stretching band. This is due to the weakening of the C=O and N-H bonds upon hydrogen bond formation.
In ¹H NMR Spectroscopy: The N-H proton signal experiences a significant downfield shift and often becomes broader upon hydrogen bond formation. The chemical shift can also show a dependence on the sample concentration.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through analysis of its fragmentation patterns. For 4(1H)-Pyrimidinone, 5-(4-pyridinyl)-, with a molecular formula of C₉H₇N₃O, the exact monoisotopic mass is 173.0589 Da. uni.lu
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy. In electrospray ionization (ESI) mode, the compound would typically be observed as the protonated molecule [M+H]⁺ at m/z 174.0662. uni.lu
The electron ionization (EI) mass spectrum would show the molecular ion peak (M⁺•) and various fragment ions. The fragmentation of pyrimidinones (B12756618) often involves a characteristic loss of a neutral carbon monoxide (CO) molecule (28 Da) from the molecular ion. cdnsciencepub.com Other likely fragmentation pathways include the loss of HCN (27 Da) and cleavage of the pyridine ring, leading to a series of smaller charged fragments that are characteristic of the pyridine nucleus. sapub.orgresearchgate.net
Interactive Table 3: Predicted Mass Spectrometry Data for 4(1H)-Pyrimidinone, 5-(4-pyridinyl)-
| Ion Species | Formula | Calculated m/z | Description |
| [M]⁺• | [C₉H₇N₃O]⁺• | 173.0589 | Molecular Ion |
| [M+H]⁺ | [C₉H₈N₃O]⁺ | 174.0662 | Protonated Molecule (ESI mode) |
| [M+Na]⁺ | [C₉H₇N₃ONa]⁺ | 196.0481 | Sodium Adduct (ESI mode) |
| [M-CO]⁺• | [C₈H₇N₃]⁺• | 145.0640 | Loss of Carbon Monoxide from Molecular Ion |
| [M-HCN]⁺• | [C₈H₆N₂O]⁺• | 146.0480 | Loss of Hydrogen Cyanide from Molecular Ion |
Note: m/z values are for the monoisotopic mass. Data for adducts are predicted values. uni.lu
X-ray Crystallography for Solid-State Structure Determination
Detailed analysis of the crystal structure of 4(1H)-Pyrimidinone, 5-(4-pyridinyl)- awaits experimental determination.
A description of the crystal packing and a quantitative analysis of intermolecular interactions (such as hydrogen bonding and π-π stacking) are not possible without the experimentally determined crystal structure.
A definitive analysis of the molecule's conformation in the solid state, including key dihedral angles, is not possible without the crystal structure data.
Computational and Theoretical Investigations of 4 1h Pyrimidinone, 5 4 Pyridinyl
Molecular Dynamics (MD) Simulations
Conformational Flexibility and Dynamics:No molecular dynamics simulation studies have been published that would describe the conformational landscape, flexibility, or dynamic motions of the 4(1H)-Pyrimidinone, 5-(4-pyridinyl)- molecule in a simulated environment.
While computational studies have been performed on other classes of pyrimidinone derivatives, such as 3,4-dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitriles and 5-carboxamide substituted 3,4-dihydropyrimidine-2(1H) ones, these findings cannot be directly extrapolated to 4(1H)-Pyrimidinone, 5-(4-pyridinyl)- due to structural differences. The specific electronic and steric effects of the 5-(4-pyridinyl) substituent would uniquely influence the molecule's properties.
The absence of this foundational computational data highlights a gap in the current body of research and suggests an opportunity for future theoretical studies to characterize the molecular properties of 4(1H)-Pyrimidinone, 5-(4-pyridinyl)-, which could, in turn, support and guide further experimental research.
Solvent Effects on Molecular Behavior
The influence of solvents on the molecular behavior of chemical compounds is a critical area of computational investigation. For molecules like 4(1H)-Pyrimidinone, 5-(4-pyridinyl)-, solvents can induce significant changes in structure, stability, and electronic properties. Theoretical studies often employ models like the Polarizable Continuum Model (PCM) to simulate the effects of a solvent environment. These investigations calculate properties in various solvents to predict how the molecule will behave in different chemical settings.
For instance, studies on related heterocyclic compounds, such as 1-(4-pyridyl)piperazine, have utilized Density Functional Theory (DFT) with the B3LYP hybrid density functional and a 6-311+G(3df,p) basis set within the PCM framework. researchgate.net Such studies examine the correlation between calculated vibrational frequencies (like N-H stretching) and solvent parameters described by the Kirkwood-Bauer-Magat (KBM) equation, the solvent acceptor number (AN), Swain parameters, and Linear Solvation Energy Relationships (LSER). researchgate.net This type of analysis reveals how the medium affects specific molecular vibrations and properties. Although direct studies on 4(1H)-Pyrimidinone, 5-(4-pyridinyl)- are not extensively detailed in available literature, the principles from analogous systems suggest that its pyridinyl and pyrimidinone moieties would be sensitive to solvent polarity and hydrogen bonding capabilities, influencing its tautomeric equilibrium and intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are essential computational methods in medicinal chemistry for designing and discovering new drugs. nih.gov The core principle of QSAR is that variations in the structural or physicochemical properties of a molecule lead to corresponding changes in its biological activity. nih.gov For classes of compounds like pyrimidine (B1678525) derivatives, QSAR provides a powerful alternative to expensive and time-consuming laboratory screening. nih.gov
The development of predictive QSAR models involves establishing a mathematical relationship between a set of molecular descriptors and the biological activity of a series of compounds. scirp.org Both linear and nonlinear modeling techniques are employed.
Multiple Linear Regression (MLR): This is a common statistical method used to develop QSAR models. researchpublish.com For example, in a study on pyrimidine and pyrrolidine (B122466) derivatives as influenza virus neuraminidase inhibitors, MLR was used to find a significant correlation between structural descriptors and inhibitory activity. Similarly, an analysis of dihydropyrimidinone derivatives as alkaline phosphatase inhibitors resulted in a statistically validated QSAR model with a high coefficient of determination (R² = 0.958) and cross-validated coefficient (Q² = 0.903). acs.org
Artificial Neural Networks (ANN): Due to the complex and often nonlinear relationships between molecular structure and biological activity, linear models like MLR may not always be sufficient. nih.govscirp.org ANNs are nonlinear methods that can be more powerful for predicting pharmacological activity. nih.gov In a comparative study of pyrimidine derivatives, an ANN model demonstrated superior predictive power (R² = 0.998) compared to an MLR model (R² = 0.889), indicating its strength in handling complex data. nih.gov
The goal of these models is to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent therapeutic agents. scirp.orgresearchpublish.com
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's chemical information. nih.gov These descriptors can be categorized as physicochemical, electronic, steric, or topological. Software like DRAGON is often used to calculate a large number of descriptors for each molecule in a dataset. nih.govresearchpublish.com
Descriptor Selection: A critical step is to select the most relevant descriptors from the thousands that can be calculated. nih.govnih.gov This is often achieved through techniques that reduce the number of variables. Initially, descriptors with very low variance or high intercorrelation (e.g., correlation coefficient > 0.9) are eliminated. nih.govnih.gov Stepwise regression is a common approach to select a smaller subset of important descriptors that best correlate with biological activity. nih.gov
Statistical Validation: The quality and predictive ability of a QSAR model are assessed using various statistical parameters. nih.govacs.org Key metrics include:
R² (Coefficient of Determination): Measures how well the model fits the training data. nih.govacs.org
Q² (Cross-validated R²): Assesses the model's internal predictive ability. nih.govacs.org
pred_r²: Evaluates the model's ability to predict the activity of an external test set of compounds. nih.gov
RMSE (Root Mean Square Error): Indicates the deviation between predicted and observed values. nih.gov
The table below summarizes the statistical parameters from a comparative QSAR study on pyrimidine derivatives, illustrating the performance difference between MLR and ANN models. nih.gov
| Model | R² | Q² | RMSE |
| MLR | 0.889 | Lower than ANN | Higher than ANN |
| ANN | 0.998 | Higher than MLR | Lower than MLR |
These rigorous statistical evaluations ensure that the developed QSAR models are robust, stable, and have genuine predictive power for designing new compounds. scirp.orgacs.org
Tautomeric Preference and Energetics in Gas Phase and Solution
Tautomerism, the migration of a proton, is a key characteristic of pyrimidinone structures. The 4(1H)-Pyrimidinone form exists in equilibrium with its 4-hydroxypyrimidine (B43898) tautomer. chemicalbook.comresearchgate.net Understanding the relative stability and energetics of these forms is crucial, as the dominant tautomer can affect the molecule's biological interactions. The nucleic acid bases guanine, thymine, and uracil (B121893) all contain a pyrimidinone structure, making this a widely studied phenomenon. chemicalbook.com
Computational chemistry provides essential insights into the tautomeric preferences. Studies on the parent 4-pyrimidone molecule using methods like the semi-empirical MNDO, Hartree-Fock (HF/6-31G), and Møller-Plesset perturbation theory (MP2/6-31G) have been conducted to determine the relative stability of its tautomers in the gas phase. chemicalbook.com
Research consistently shows that for isolated 4-pyrimidone and its analogs, the keto structure (the 4(1H)-pyrimidinone form) is the most stable tautomer. chemicalbook.com The addition of water as a solvent does not alter this order of stability. chemicalbook.com While intramolecular proton migration requires a large activation energy, the process can be facilitated by water molecules. The formation of hydrogen bonds in a water-assisted proton migration significantly lowers the activation energy required for the tautomeric conversion. chemicalbook.com In solution, 4-hydroxypyrimidines are known to undergo this keto-enol tautomerization, and the relative populations of the tautomers can be influenced by substituents on the pyrimidine ring. researchgate.net For ureidopyrimidinone derivatives, solvent choice can be critical; nonpolar solvents like CDCl3 favor the dimeric 4[1H]-pyrimidinone tautomer, while polar solvents like DMSO can promote a shift to a monomeric 6[1H]-pyrimidinone form. researchgate.net
The energetic preference for the keto form is a significant feature of the 4(1H)-pyrimidinone core, influencing its structure and potential interactions in both gaseous and solution phases.
Mechanistic Biological Activity Studies of Pyridinyl Pyrimidinones
Molecular Target Identification and Binding Mechanisms
Specific studies identifying the molecular targets and binding mechanisms for 4(1H)-Pyrimidinone, 5-(4-pyridinyl)- are not available in the reviewed literature. Research on related analogues, however, points to a common mechanism of kinase inhibition due to the scaffold's similarity to the adenine (B156593) ring of ATP, allowing it to interact with the hinge region of kinase active sites. rsc.org
Enzyme Inhibition Studies (e.g., Kinases, Dehydrogenases)
No specific enzyme inhibition data for 4(1H)-Pyrimidinone, 5-(4-pyridinyl)- was found. However, related structures show significant activity. For instance, N-(pyridin-3-yl)pyrimidin-4-amine analogues are identified as potent candidates for inhibiting Cyclin-dependent kinase 2 (CDK2) rsc.org, and various pyrazolo[3,4-d]pyrimidines are well-documented as potent kinase inhibitors. rsc.org Another related compound, an aminopyrimidopyrimidine nucleoside, was found to inhibit 5-phosphoribosyl-1-pyrophosphate (PRPP) synthetase after being metabolized to its monophosphate form. nih.gov
Receptor-Ligand Interactions (e.g., Allosteric Binding Sites)
There is no available information detailing receptor-ligand interactions or binding to allosteric sites for 4(1H)-Pyrimidinone, 5-(4-pyridinyl)-.
Protein-Ligand Docking and Interaction Analysis
While no protein-ligand docking studies were found specifically for 4(1H)-Pyrimidinone, 5-(4-pyridinyl)-, computational studies are common for this class of compounds. For example, molecular docking of N-(pyridin-3-yl)pyrimidin-4-amine analogues revealed strong inhibitory interactions within the CDK2 active site. rsc.org Similarly, docking studies of hexahydropyrimido[4,5-d] pyrimidine (B1678525) derivatives identified a potent inhibitory potential against RIPK2 with a significant binding energy of -9.8 kcal/mol. atmiyauni.ac.in
In Vitro Cellular Activity Research
Mechanistic Investigations of Antiproliferative Effects in Cell Lines
Specific antiproliferative studies for 4(1H)-Pyrimidinone, 5-(4-pyridinyl)- are not documented. Research on closely related molecules provides insight into potential mechanisms. For example, 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives induce Nur77-dependent apoptosis in liver cancer cell lines. nih.gov Another series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives were found to induce a non-apoptotic form of cell death called methuosis in HeLa and MDA-MB-231 cancer cells. nih.govtandfonline.com
Table 1: Antiproliferative Activity of a Related Pyridinyl Pyrimidinone Derivative (Compound 12A) nih.gov
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| HeLa | Cervical Cancer | 0.87 ± 0.09 |
| A549 | Lung Cancer | 1.12 ± 0.15 |
| MDA-MB-231 | Breast Cancer | 0.95 ± 0.08 |
| HepG2 | Liver Cancer | 1.23 ± 0.11 |
Exploration of Antimicrobial Mechanisms
There is no specific research on the antimicrobial mechanisms of 4(1H)-Pyrimidinone, 5-(4-pyridinyl)-. Studies on related fused pyridopyrimidines and dihydropyrimidinones have shown antibacterial activity, though the precise mechanisms are often not fully elucidated. nih.govmdpi.com For instance, a series of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol analogs were found to inhibit bacterial protein synthesis and demonstrated broad-spectrum inhibition of bacterial growth against pathogens like S. aureus and S. pneumoniae. researchgate.net
Table 2: Minimum Inhibitory Concentration (MIC) of a Related Pyrido[2,3-d]pyrimidine Derivative (Compound 10a) nih.gov
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.49 |
| Bacillus subtilis | 0.98 |
| Escherichia coli | 3.9 |
Studies on Antiviral Action at a Molecular Level
There is a lack of specific studies detailing the molecular-level antiviral mechanisms of 4(1H)-Pyrimidinone, 5-(4-pyridinyl)-. However, research into structurally related pyrimidine derivatives offers some insights into potential mechanisms. For instance, certain pyrimido[4,5-d]pyrimidine (B13093195) compounds have demonstrated efficacy against human coronavirus 229E (HCoV-229E). nih.govnih.gov The antiviral action of these related compounds is thought to involve the inhibition of host cell kinases or viral enzymes essential for replication. nih.gov For many antiviral nucleoside analogs, the mechanism involves targeting viral polymerases to disrupt the replication of the viral genome. mdpi.com Without direct experimental evidence, it is not possible to confirm if 4(1H)-Pyrimidinone, 5-(4-pyridinyl)- operates through similar pathways.
Anti-inflammatory Pathway Modulation
The anti-inflammatory potential of the pyrimidinone class of compounds has been more broadly investigated. Generally, pyrimidine-based anti-inflammatory agents are thought to exert their effects by inhibiting key inflammatory mediators. nih.gov One of the primary mechanisms is the suppression of cyclooxygenase (COX) enzymes, which in turn reduces the production of prostaglandins. nih.gov
Other potential anti-inflammatory pathways that pyrimidine derivatives may modulate include:
Inhibition of Nitric Oxide (NO) Production: Overproduction of NO is a hallmark of inflammation, and some pyrimidine compounds have been shown to inhibit inducible nitric oxide synthase (iNOS). nih.gov
Cytokine and Chemokine Regulation: Modulation of pro-inflammatory cytokines and chemokines is another key mechanism. nih.gov
NF-κB Pathway Inhibition: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor in the inflammatory response, and its inhibition is a target for many anti-inflammatory drugs. nih.gov
While these mechanisms are established for the broader pyrimidine class, specific studies confirming the modulation of these pathways by 4(1H)-Pyrimidinone, 5-(4-pyridinyl)- are not available.
In Vivo Preclinical Studies (Mechanism-focused)
Animal Model Research for Mechanistic Elucidation
Specific in vivo preclinical studies using animal models to elucidate the therapeutic mechanisms of 4(1H)-Pyrimidinone, 5-(4-pyridinyl)- have not been identified in the available literature. Such studies are crucial for understanding how a compound behaves in a complex biological system and for identifying its primary targets and off-target effects. Typically, these studies would involve administering the compound to animal models of specific diseases (e.g., viral infection models, inflammation models) and then analyzing various biological markers to understand the mechanism of action.
Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Systems
There is no available data on the pharmacokinetic (PK) and pharmacodynamic (PD) modeling of 4(1H)-Pyrimidinone, 5-(4-pyridinyl)- in preclinical systems. PK/PD modeling is essential for understanding the relationship between the drug's concentration in the body over time and its observed effects. This information is critical for optimizing dosing regimens and predicting clinical efficacy. Studies on other pyrimidine-containing compounds have utilized such models to determine parameters like clearance, half-life, and in vivo potency. researchgate.net
Advanced Applications and Functional Materials Derived from Pyridinyl Pyrimidinones
Use as Building Blocks in Complex Organic Synthesis
The pyrimidinone ring system is a valuable heterocyclic motif that serves as a foundational building block in the synthesis of more complex molecules. nih.govnih.gov Derivatives of 3,4-dihydro-2(1H)-pyridones and related heterocyclic structures are recognized as important synthetic precursors for a variety of compounds, including those with significant biological activity. researchgate.net The inherent reactivity of the pyrimidine (B1678525) and pyridine (B92270) rings allows for further functionalization, making compounds like 4(1H)-Pyrimidinone, 5-(4-pyridinyl)- ideal starting points for creating elaborate molecular architectures.
The dual nature of the pyridinyl pyrimidinone structure, featuring both electron-rich and electron-deficient centers, enables its participation in a wide range of organic reactions. For instance, α-aminoamidines, which can be used to synthesize pyrimidine derivatives, serve as versatile substrates for producing new building blocks by reacting with various electrophiles under mild conditions. nih.gov This adaptability allows chemists to modify the core structure to develop new series of compounds, such as potent and selective enzyme inhibitors or novel anticancer agents. nih.govnih.gov The synthesis of diverse molecules like pyridines, quinolines, and pyrimidines can be achieved through multicomponent reactions using simpler precursors, highlighting the modularity of these heterocyclic systems in synthetic chemistry. acs.org
Ligand Design for Metal Coordination
The molecular architecture of 4(1H)-Pyrimidinone, 5-(4-pyridinyl)- is well-suited for applications in coordination chemistry and ligand design. The compound possesses multiple nitrogen atoms located in both the pyrimidine and pyridine rings, which can act as Lewis basic sites to coordinate with metal ions. wikipedia.org Pyridine and its derivatives are extensively used as ligands in the formation of transition metal complexes due to their stability and predictable coordination behavior. wikipedia.orgresearchgate.net
The pyridinyl-nitrogen atom provides a primary coordination site, and the pyrimidinone moiety offers additional potential binding sites through its nitrogen and oxygen atoms. This multi-dentate character allows pyridinyl pyrimidinones (B12756618) to act as versatile ligands, potentially forming mononuclear complexes or bridging multiple metal centers to create coordination polymers. researchgate.net The resulting metal complexes have applications in catalysis, materials science, and the development of luminescent materials. wikipedia.orgresearchgate.net For example, complexes formed from related 2,6-di(pyrimidin-4-yl)pyridine frameworks have been studied for their coordination with metals like Zn(II) and Cu(II). nih.gov
Research in Material Science Applications (e.g., corrosion inhibition)
Derivatives of pyrimidine and pyrimidinone have been extensively investigated as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. researchgate.netbohrium.com Their efficacy stems from their molecular structure, which includes heteroatoms (nitrogen and oxygen) and π-electrons in aromatic rings. researchgate.netnih.gov These features facilitate the adsorption of the molecules onto the metal surface, creating a protective barrier that mitigates corrosive attack. academicjournals.org Pyrimidine derivatives are considered environmentally friendly alternatives to more toxic corrosion inhibitors. researchgate.netbohrium.com
The inhibition mechanism involves the blocking of active corrosion sites on the metal surface. academicjournals.org The efficiency of these inhibitors is dependent on factors such as their concentration, the molecular structure, the number of adsorption sites, and the charge density on the heteroatoms. academicjournals.org Research has shown that pyrimidine-based inhibitors can achieve high protection efficiencies, often exceeding 90%, at relatively low concentrations. ekb.eg
The protective action of pyrimidinone-based inhibitors is attributed to their adsorption onto the metal surface, which forms a film that isolates the metal from the corrosive medium. academicjournals.orgelectrochemsci.org This process can occur through two primary mechanisms: physisorption and chemisorption. iapchem.org
Physisorption: This involves electrostatic interactions between charged inhibitor molecules and the charged metal surface. In acidic solutions, the nitrogen atoms of the pyrimidine and pyridine rings can become protonated, leading to the formation of cations that are electrostatically attracted to the negatively charged metal surface (covered with anions from the acid).
Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the metal, forming a coordinate-type covalent bond. The lone pair electrons of the nitrogen and oxygen atoms, as well as the π-electrons of the aromatic rings, can be donated to the vacant d-orbitals of the metal atoms. academicjournals.orgelectrochemsci.org
The adsorption of these inhibitors on steel surfaces is often found to follow the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. ekb.egiapchem.orgelectrochemsci.org The Gibbs free energy of adsorption (ΔG°ads) values calculated from this isotherm can indicate the nature of the adsorption, with values around -20 kJ/mol suggesting physisorption and values around -40 kJ/mol or more negative indicating chemisorption. iapchem.org
Electrochemical techniques are standard methods for evaluating the performance and mechanism of corrosion inhibitors. The two most common techniques are potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). electrochemsci.orgbohrium.com
Potentiodynamic Polarization: This technique measures the current response of a metal as the potential is scanned. In the presence of an inhibitor like a pyridinyl pyrimidinone derivative, the corrosion current density (icorr) is significantly reduced. iapchem.orgelectrochemsci.org These compounds typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. ekb.egelectrochemsci.orgbohrium.com This is observed as a shift in both the anodic and cathodic branches of the polarization curve to lower current densities. electrochemsci.org
Table 1: Potentiodynamic Polarization Data for a Pyrimidine Derivative Inhibitor on Steel in 1 M HCl (Data is representative of the class of compounds, derived from studies on related pyrimidine derivatives) electrochemsci.org
| Inhibitor Conc. (M) | Ecorr (mV vs SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) |
| Blank | -470 | 1050 | - |
| 1x10⁻⁶ | -472 | 457 | 56.5 |
| 1x10⁻⁵ | -475 | 224 | 78.7 |
| 1x10⁻⁴ | -478 | 108 | 89.7 |
| 1x10⁻³ | -485 | 52 | 95.0 |
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface. For an uninhibited metal in an acid solution, the Nyquist plot typically shows a single semicircle, indicating that the corrosion process is controlled by charge transfer. electrochemsci.org When a pyrimidine-based inhibitor is added, the diameter of this semicircle increases significantly. electrochemsci.org This increase corresponds to a higher charge-transfer resistance (Rct), indicating that the inhibitor is impeding the flow of charge at the metal surface and thus slowing down corrosion. electrochemsci.org Concurrently, the double-layer capacitance (Cdl) tends to decrease, which is attributed to the displacement of water molecules by the inhibitor molecules at the metal surface. academicjournals.org
Table 2: EIS Parameters for a Pyrimidine Derivative Inhibitor on Steel in 2 M HCl (Data is representative of the class of compounds, derived from studies on related pyrimidine derivatives) electrochemsci.org
| Inhibitor Conc. (M) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| Blank | 58 | 82 | - |
| 1x10⁻⁵ | 115 | 65 | 50.0 |
| 5x10⁻⁵ | 240 | 48 | 75.8 |
| 1x10⁻⁴ | 410 | 35 | 85.8 |
| 5x10⁻⁴ | 780 | 22 | 92.5 |
Future Research Directions and Challenges in Pyridinyl Pyrimidinone Chemistry
Development of Novel Synthetic Routes
The synthesis of pyrimidine (B1678525) derivatives is a central theme in organic and medicinal chemistry. researchgate.net Future research is focused on developing more efficient, versatile, and environmentally benign methods for creating pyridinyl pyrimidinone libraries.
A promising direction is the advancement of multi-component reactions, such as the Biginelli reaction, which allows for the efficient generation of dihydropyrimidine (B8664642) precursors. semanticscholar.org The subsequent dehydrogenation of these precursors is a critical step, and developing milder and more compatible oxidative methods is an ongoing challenge. semanticscholar.org For instance, strategies that avoid harsh reagents and are compatible with sensitive functional groups are highly sought after. semanticscholar.org
Another innovative approach involves leveraging sustainable energy sources like microwave and ultrasound irradiation to accelerate reactions and improve yields, offering a greener alternative to conventional heating methods. nih.gov The use of solid supports like basic alumina (B75360) can also simplify procedures by eliminating the need for external bases or acids, leading to cleaner products. nih.gov Furthermore, exploring deconstruction-reconstruction strategies, where a complex pyrimidine is broken down into a simpler intermediate and then rebuilt into diverse analogues, presents a powerful tool for late-stage structural diversification in structure-activity relationship (SAR) studies. nih.gov
Table 1: Emerging Synthetic Strategies for Pyrimidinone Derivatives
| Synthetic Strategy | Description | Key Advantages |
|---|---|---|
| Biginelli-type Condensation | A one-pot cyclocondensation reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. semanticscholar.org | High efficiency, atom economy, access to diverse precursors. semanticscholar.org |
| Microwave/Ultrasound Irradiation | Use of non-conventional energy sources to drive cyclization and condensation reactions. nih.gov | Reduced reaction times, improved yields, sustainable methodology. nih.gov |
| Deconstruction-Reconstruction | Conversion of a pyrimidine into an intermediate building block that can be used to synthesize various other nitrogen heterocycles. nih.gov | Enables significant structural diversification from a single advanced intermediate. nih.gov |
| Lewis Acid Catalysis | Employment of Lewis acids to catalyze reactions for the synthesis of fused pyrimidine systems like chromeno[2,3-d]pyrimidines. researchgate.net | Facilitates specific bond formations and can control reaction pathways. |
Exploration of Undiscovered Chemical Transformations
Beyond creating the core scaffold, future research must also focus on discovering new ways to chemically modify pyridinyl pyrimidinones (B12756618) to access novel chemical space. A key challenge is to develop reactions that allow for precise, late-stage functionalization of the heterocyclic core.
One of the most innovative areas is the concept of "heterocycle-to-heterocycle" transformations. nih.gov A notable example is a deconstruction-reconstruction approach where pyrimidines are converted into their N-arylpyrimidinium salts. These salts can then be cleaved to form versatile three-carbon iminoenamine building blocks, which can be recyclized to form not only substituted pyrimidines but also entirely different heterocycles like pyridines. nih.gov This strategy allows for the formal replacement of a nitrogen atom in the pyrimidine ring with a carbon atom, a significant maneuver in SAR studies that can dramatically alter the compound's properties. nih.gov
Further research into the reactivity of different positions on the pyridinyl and pyrimidinone rings will be crucial. Developing selective C-H activation or functionalization reactions would provide powerful tools for modifying the scaffold without requiring pre-functionalized starting materials. The exploration of photochemical or electrochemical methods could also unveil new reaction pathways and allow for transformations that are difficult to achieve with traditional thermal methods.
Advanced Computational Modeling for Structure-Function Relationships
Computational chemistry is an indispensable tool for modern drug discovery, and its application to the pyridinyl pyrimidinone class is set to expand significantly. Future efforts will move beyond simple molecular docking to employ more sophisticated and predictive modeling techniques.
Density Functional Theory (DFT) is already being used to analyze the electronic properties of novel pyrimidine derivatives, providing insights that can be correlated with their observed biological activities. nih.gov Such quantum chemical computations help in understanding the molecule's reactivity, stability, and intermolecular interactions at a deeper level. nih.gov
The combination of molecular docking with molecular dynamics (MD) simulations will offer a more dynamic and realistic picture of how these ligands interact with their biological targets. MD simulations can predict the stability of the ligand-protein complex over time, reveal the role of water molecules in the binding site, and help estimate binding free energies more accurately.
Furthermore, the development of quantitative structure-activity relationship (QSAR) models and pharmacophore modeling will be essential for rationally designing new derivatives with improved potency and selectivity. mdpi.com These computational models, built upon experimental data, can help prioritize which novel compounds to synthesize, thereby saving time and resources. nih.gov
Identification of Novel Biological Targets and Pathways
While pyridinyl pyrimidinone derivatives have shown promise as inhibitors of kinases like PI3K, mTOR, EGFR, and CDK4, a significant area for future research is the identification of entirely new biological targets and therapeutic applications. nih.govnih.gov The structural versatility of the pyrimidine ring allows it to interact with a wide range of biomolecules. mdpi.com
High-throughput screening of diverse pyridinyl pyrimidinone libraries against broad panels of cellular and biochemical assays can uncover unexpected activities. This can be followed by chemoproteomics approaches to identify the specific protein targets responsible for the observed phenotypic effects.
There is also potential in exploring this scaffold for applications beyond oncology, such as in infectious diseases, inflammation, and neurodegenerative disorders. nih.govnih.gov For instance, derivatives have been investigated for their antimicrobial properties, with some showing potent activity against various bacterial and fungal strains. nih.gov The challenge lies in systematically screening for these activities and then identifying the specific mechanism of action against the new targets. The discovery of dual-target inhibitors, such as those targeting both BRD4 and PLK1, highlights a strategy to tackle complex diseases and overcome drug resistance. mdpi.com
Table 2: Investigated Biological Targets for Pyrimidinone Derivatives
| Target Class | Specific Examples | Therapeutic Area |
|---|---|---|
| Protein Kinases | PI3Kα, mTOR, EGFR, CDK4/cyclin D1, PLK1 nih.govnih.govmdpi.com | Cancer nih.govnih.gov |
| Bromodomains | BRD4 mdpi.com | Cancer mdpi.com |
| Cytoskeletal Proteins | Microtubules (Colchicine Site) mdpi.com | Cancer mdpi.com |
| Microbial Enzymes | Dihydropteroate synthase (DHPS) researchgate.net | Infectious Disease researchgate.net |
Design and Synthesis of Functional Molecules with Tailored Properties
The ultimate goal of research in this area is to move from discovering activities to rationally designing molecules with a predefined set of properties for a specific function. This involves a multi-parameter optimization process where potency, selectivity, pharmacokinetics, and safety are all considered.
Structure-based drug design will continue to be a cornerstone of this effort. nih.gov By using X-ray crystal structures or cryo-EM maps of target proteins, chemists can design ligands that form optimal interactions with the binding site. This approach has been successfully used to develop potent inhibitors of PI3Kα and mTOR. nih.gov
Another key strategy is the creation of hybrid molecules or fused-ring systems to enhance biological activity or confer new properties. For example, fusing the pyrimidine ring to other heterocyclic systems like triazoles, pyrazoles, or thienopyridines has led to the development of potent dual-target inhibitors and antimicrobial agents. nih.govnih.gov The synthesis of tricyclic pyrrolo[2,3-d]pyrimidines is another example where extending the core scaffold has led to potent antitumor activity. nih.gov
Future work will also focus on fine-tuning the physicochemical properties of these compounds to improve their drug-like characteristics, such as solubility and cell permeability, which are critical for translating in vitro potency into in vivo efficacy.
Q & A
Q. What synthetic methodologies are recommended for preparing 4(1H)-Pyrimidinone, 5-(4-pyridinyl)-, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis of pyrimidinone derivatives typically involves cyclocondensation of substituted pyridines with urea or thiourea derivatives under acidic or basic conditions. For example, analogous compounds (e.g., 4(3H)-Pyrimidinone derivatives) are synthesized via microwave-assisted reactions to enhance yield and reduce time . Optimization strategies include:
-
Catalyst selection : Use of p-toluenesulfonic acid (PTSA) for acid catalysis.
-
Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of reactants.
-
Reaction monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction completion and purity assessment .
- Data Table : Example Reaction Conditions for Pyrimidinone Synthesis
| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pyridine derivative + Urea | PTSA | DMF | 120 | 78 |
| Pyridine derivative + Thiourea | NaOH | Ethanol | 80 | 65 |
Q. Which spectroscopic techniques are most effective for characterizing 4(1H)-Pyrimidinone derivatives?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions. For instance, the deshielded proton at δ 8.2–8.5 ppm in H NMR indicates pyrimidinone ring protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- FT-IR : Absorbance at ~1650–1700 cm confirms the carbonyl group (C=O) in the pyrimidinone ring .
Q. How does the solubility of 4(1H)-Pyrimidinone derivatives vary with pH and solvent polarity?
- Methodological Answer : Solubility can be experimentally determined using the shake-flask method. For example, 4(3H)-Pyrimidinone (a related compound) shows:
-
pH-dependent solubility : Higher solubility in alkaline conditions (pH > 9) due to deprotonation of the hydroxyl group.
-
Solvent polarity : Solubility increases in polar solvents (e.g., water, methanol) compared to non-polar solvents (e.g., hexane) .
- Data Table : Solubility of 4(3H)-Pyrimidinone (mg/mL)
| Solvent | Solubility (25°C) | pH 7 | pH 10 |
|---|---|---|---|
| Water | 12.5 | 8.2 | 45.3 |
| Methanol | 34.7 | - | - |
Advanced Research Questions
Q. How can contradictory data regarding the biological activity of pyrimidinone analogs be resolved?
- Methodological Answer : Discrepancies in biological activity often arise from structural variations or assay conditions. Strategies include:
-
Structure-activity relationship (SAR) studies : Compare analogs with systematic substituent changes (e.g., pyridinyl vs. phenyl groups). For example, replacing a pyridine ring with a phenyl group in related compounds reduces anticancer activity by 40% .
-
Standardized assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control compounds to normalize data.
- Data Table : Biological Activity of Pyrimidinone Analogs
| Compound | Substituent | IC (μM) | Target |
|---|---|---|---|
| A | 4-Pyridinyl | 0.45 | Kinase X |
| B | Phenyl | 1.20 | Kinase X |
Q. What computational methods are suitable for predicting the reactivity of 4(1H)-Pyrimidinone derivatives in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify electrophilic sites. For example, the C-2 position in pyrimidinone derivatives shows higher electrophilicity (LUMO energy = -1.8 eV) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. Polar solvents stabilize transition states in SN2 mechanisms.
Q. What strategies improve regioselectivity in multi-step syntheses of 4(1H)-Pyrimidinone derivatives?
- Methodological Answer :
- Protecting groups : Use tert-butyldimethylsilyl (TBS) groups to block reactive hydroxyl sites during cyclization.
- Temperature control : Lower temperatures (0–5°C) favor regioselective formation of the 5-substituted isomer .
- Catalytic directing groups : Introduce transient directing groups (e.g., boronic acids) to steer substituent placement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
